2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide
Description
Historical Context and Development of Chloroacetamide Derivatives
The development of chloroacetamide derivatives traces its origins to the early exploration of halogenated amide compounds in organic chemistry research. Chloroacetamide, the parent compound with molecular formula ClCH₂CONH₂, emerged as a fundamental building block in organic synthesis due to its reactive chloro group and amide functionality. The compound has been produced industrially through ammonolysis of esters of chloroacetic acid, establishing a reliable synthetic pathway that enabled further derivatization studies. Historical applications of chloroacetamide included its use as an herbicide and preservative, demonstrating early recognition of the biological activity potential within this chemical class.
The evolution toward more complex chloroacetamide derivatives, including 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide, represents a natural progression in medicinal chemistry and synthetic organic chemistry research. Academic investigations have extensively explored the synthetic approaches to chloroacetamide derivatives, with researchers developing novel methodologies such as carbon-amidoalkylation reactions using chloroacetamide-based reagents. These developments established chloroacetamide derivatives as versatile intermediates for accessing diverse molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates.
The systematic study of substituted chloroacetamides has revealed important structure-activity relationships that guide modern synthetic efforts. Research has demonstrated that modifications to the nitrogen substituent significantly influence both chemical reactivity and biological activity profiles. This understanding has driven the development of increasingly sophisticated chloroacetamide derivatives, including compounds like this compound that incorporate aromatic systems and extended alkyl chains to modulate molecular properties.
Significance in Organic Chemistry
This compound holds substantial significance within organic chemistry as both a synthetic intermediate and a model compound for understanding chloroacetamide reactivity patterns. The compound's structural features encompass multiple reactive sites, including the electrophilic chloro group and the aromatic system, making it valuable for diverse synthetic transformations. The chloroacetamide functional group serves as an excellent electrophile for nucleophilic substitution reactions, enabling the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under appropriate reaction conditions.
The aromatic 4-methylphenyl substituent introduces additional synthetic opportunities through potential electrophilic aromatic substitution reactions and metal-catalyzed cross-coupling processes. This structural combination creates a bifunctional synthetic platform that can participate in multi-step synthetic sequences. Research has demonstrated that chloroacetamide derivatives readily undergo substitution reactions with various nucleophiles, including amines, thiols, and phenols, to generate structurally diverse products. The presence of the ethylene spacer between the amide nitrogen and the aromatic ring provides conformational flexibility that can influence both reactivity and selectivity in synthetic transformations.
Furthermore, the compound serves as an important model system for studying amide bond formation and modification strategies. The synthesis of this compound typically involves the acylation of 2-(4-methylphenyl)ethylamine with chloroacetyl chloride, representing a fundamental amide bond formation reaction. This synthetic approach demonstrates the broader utility of chloroacetyl chloride as an acylating agent for primary and secondary amines, establishing reliable methodologies for accessing diverse chloroacetamide structures.
Classification within Chloroacetamide Family
Within the chloroacetamide family, this compound belongs to the subclass of N-arylalkyl chloroacetamides, characterized by the presence of an aromatic system connected to the amide nitrogen through an alkylene linker. This classification distinguishes it from simpler N-aryl chloroacetamides, such as 2-chloro-N-(4-methylphenyl)acetamide, which lack the ethylene spacer unit. The structural classification is significant because it influences both the compound's chemical reactivity and its potential biological activity profiles.
The compound can be further categorized based on its substitution pattern on the aromatic ring. The presence of a single methyl substituent at the para position places it within the family of para-substituted derivatives, which have been extensively studied for their chemical and biological properties. Comparative studies of chloroacetamide derivatives have revealed that the nature and position of aromatic substituents significantly influence molecular properties, including lipophilicity, electronic characteristics, and steric effects.
The molecular weight of 211.69 grams per mole positions this compound within the medium molecular weight range for chloroacetamide derivatives, providing an optimal balance between synthetic accessibility and structural complexity. The computed molecular properties, including an exact mass of 211.0763918 Da and a topological polar surface area reflecting the amide functionality, contribute to its classification within drug-like chemical space for potential pharmaceutical applications.
Research Importance and Applications
This compound represents a valuable research compound with multiple applications spanning synthetic organic chemistry, medicinal chemistry, and materials science. The compound's significance stems from its utility as a synthetic intermediate for accessing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates. Research has demonstrated that chloroacetamide derivatives serve as essential building blocks for synthesizing diverse organic compounds, including chloroacetonitrile derivatives and sulfur-containing heterocycles.
In medicinal chemistry research, compounds of this structural class have been investigated for various biological activities. Studies on related chloroacetamide derivatives have revealed antimicrobial properties, with some compounds showing significant activity against bacterial pathogens. The structural features of this compound, including the aromatic system and flexible ethylene linker, suggest potential for optimization in drug discovery programs targeting specific biological pathways.
The compound also serves important roles in mechanistic studies of amide chemistry and nucleophilic substitution reactions. Research investigations have utilized chloroacetamide derivatives to explore reaction mechanisms, selectivity patterns, and synthetic methodologies. The reactive chloro group enables detailed kinetic studies of substitution reactions, while the aromatic substituent provides opportunities for electronic effect investigations through Hammett parameter correlations.
Contemporary research continues to explore new applications for chloroacetamide derivatives, including their use in solid-state chemistry and the development of novel synthetic methodologies. The compound's structural versatility and reactivity profile position it as a valuable tool for advancing both fundamental understanding of organic chemistry principles and practical applications in pharmaceutical and materials science research. Future investigations may reveal additional applications in emerging areas such as chemical biology and sustainable chemistry, where the compound's synthetic accessibility and functional group compatibility offer significant advantages for method development and optimization.
Properties
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-2-4-10(5-3-9)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHUDSLTEWBDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenethylamine and chloroacetyl chloride.
Reaction: The 4-methylphenethylamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced forms of the compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, thereby expanding its utility in creating complex molecules.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Chlorine atom replaced by nucleophiles | Amines, thiols |
| Hydrolysis | Conversion to carboxylic acid and amine | Acidic or basic conditions |
Biological Studies
Research indicates that 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide exhibits potential antimicrobial and anticancer properties. Studies have focused on its interactions with various enzymes and receptors, suggesting mechanisms that could inhibit cellular processes such as protein synthesis.
- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro, indicating its potential as a lead compound for drug development.
Pharmaceutical Applications
Ongoing research is exploring the compound's potential as a pharmaceutical agent. Its structural similarities to known drugs suggest that it could be developed into therapeutic agents for treating various diseases.
- Example : Similar compounds have been investigated for their effectiveness against viral infections, including herpes viruses. The mechanisms of action involve interference with viral replication processes.
Industrial Applications
In addition to its research applications, this compound is utilized in industrial settings, particularly in the production of agrochemicals and other specialty chemicals. Its reactivity makes it a valuable building block in developing new formulations.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key analogs of 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide, highlighting structural differences and their implications:
Crystallographic and Conformational Analysis
- Hydrogen Bonding : 2-Chloro-N-(3-methylphenyl)acetamide adopts a syn conformation between the N–H and meta-methyl group, unlike the anti conformation observed in nitro-substituted analogs, influencing crystal packing .
- Packing Efficiency : Para-substituted derivatives (e.g., 4-methylphenyl) form tighter intermolecular N–H⋯O networks than ortho-substituted analogs, enhancing thermal stability .
Key Research Findings
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., –F, –Cl) on the aryl ring increase electrophilicity, accelerating reactions in drug conjugate synthesis .
- Environmental Impact : Structurally related pesticides like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are prioritized for environmental monitoring due to persistence and transformation products .
Biological Activity
2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, synthesis routes, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C12H14ClN and a molecular weight of approximately 211.69 g/mol. Its structure includes a chloro group attached to an acetamide backbone, combined with a 4-methylphenyl ethyl substituent. The presence of the chloro group is significant as it serves as a good leaving group in nucleophilic substitution reactions, making the compound versatile for various synthetic applications.
The biological activity of this compound may involve interactions with various biological macromolecules, including enzymes and receptors. The chloro and methyl groups enhance the compound's binding affinity and specificity towards target sites, which is crucial for its potential therapeutic applications.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that structurally related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7. For instance, derivatives exhibiting significant inhibitory effects against these cell lines were reported with IC50 values ranging from 0.011 to 0.026 μM for carbonic anhydrase IX (CA IX), indicating their potential as anticancer agents .
- Enzyme Inhibition : The compound may also inhibit specific enzymes, contributing to its biological efficacy. For example, it has been noted that some derivatives show selective inhibition against CA IX over CA II, which is beneficial for targeting cancer cells while minimizing effects on normal cells .
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Anticancer Studies : A study evaluated the anti-proliferative activity of new thiazolone–benzenesulfonamides against breast cancer cell lines. The most active derivative showed a significant increase in apoptotic cells compared to the control, demonstrating the potential for similar compounds .
- Enzyme Interaction Studies : Research on enzyme inhibitors revealed that certain compounds could effectively inhibit CA IX with high selectivity, showcasing their potential in treating cancers associated with this enzyme .
Synthesis Routes
Several synthetic pathways have been proposed for the preparation of this compound. These methods often involve nucleophilic substitution reactions where the chloro group facilitates the formation of new bonds with various nucleophiles. This versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 2-(4-methylphenyl)ethylamine with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone) under reflux . Intermediates like 2-(4-methylphenyl)ethylamine are purified via column chromatography and characterized using ¹H/¹³C NMR (e.g., δ 2.3 ppm for CH₃ in the aromatic ring, δ 4.1 ppm for CH₂-Cl) and FTIR (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Key Validation : Confirm regioselectivity via XRD crystallography to ensure the chloroacetamide group is bonded to the ethylamine nitrogen .
Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize it?
- Methodology : Single-crystal X-ray diffraction (SHELX suite) is used for structural elucidation. The asymmetric unit often contains two molecules linked via N–H⋯O hydrogen bonds (bond length ~2.8 Å) and C–H⋯O interactions , forming chains along the a-axis .
- Data Interpretation : Compare geometric parameters (bond angles, torsion angles) with related acetanilides (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) to identify conformational deviations caused by steric effects of the 4-methyl group .
Q. What safety protocols are critical when handling this compound?
- Protocols : Use PPE (nitrile gloves, lab coat, goggles) and conduct reactions in a fume hood. Avoid skin contact, as chloroacetamides are linked to dermal toxicity (R41/R43 hazard codes) .
- Waste Disposal : Segregate halogenated waste and neutralize residual chloroacetyl chloride with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Experimental Design :
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Solvent | Polar aprotic > Protic | Acetone (dielectric constant ~20.7) |
| Temperature | Higher rates at 60–70°C | Reflux at 65°C |
| Base | Inorganic > Organic | K₂CO₃ (2.5 eq.) |
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and quantify purity using HPLC (C18 column, λ = 254 nm) .
Q. How do structural modifications (e.g., substituent position) influence the bioactivity of chloroacetamide derivatives?
- SAR Approach :
- Synthesize analogs with electron-withdrawing groups (e.g., -NO₂ at the para position) and test herbicidal activity against Amaranthus retroflexus.
- Use molecular docking (AutoDock Vina) to predict binding affinity to acetolactate synthase (ALS), a target enzyme in weeds .
Q. What analytical techniques resolve discrepancies in environmental degradation studies of chloroacetamides?
- Methodology :
- Use LC-MS/MS to identify degradates (e.g., ethanesulfonic acid (ESA) and oxanilic acid (OXA)) in soil samples .
- Compare half-lives (t₁/₂) under aerobic (t₁/₂ = 30 days) vs. anaerobic (t₁/₂ = 90 days) conditions to model persistence .
Q. How can computational tools validate crystallographic data for chloroacetamide derivatives?
- Workflow :
Refine XRD data with SHELXL (R factor < 0.05).
Cross-validate bond lengths/angles with the Cambridge Structural Database (e.g., C–Cl bond: 1.79 Å ± 0.02).
Simulate hydrogen-bonding networks using Mercury CSD .
Q. What strategies mitigate hygroscopicity issues during storage of this compound?
- Approach :
- Store in desiccators with silica gel (RH < 10%).
- Characterize hygroscopicity via dynamic vapor sorption (DVS) and compare with analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
